3-Amino-6-(trifluoromethyl)-1-benzothiophene-1,1-dione
Overview
Description
3-Amino-6-(trifluoromethyl)-1-benzothiophene-1,1-dione is a heterocyclic compound that features a benzothiophene core with an amino group at the 3-position and a trifluoromethyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-amino-6-(trifluoromethyl)-1-benzothiophene-1,1-dione involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide at 130°C. This method provides rapid access to the desired benzothiophene scaffold with yields ranging from 58% to 96% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the laboratory-scale synthesis for larger-scale production. This typically includes scaling up the reaction conditions, ensuring consistent quality, and implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-(trifluoromethyl)-1-benzothiophene-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure optimal yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
3-Amino-6-(trifluoromethyl)-1-benzothiophene-1,1-dione has several scientific research applications:
Medicinal Chemistry: The compound serves as a valuable building block for designing kinase inhibitors and other therapeutic agents.
Materials Science: The benzothiophene core is known for its electronic properties, making this compound useful in the development of organic semiconductors and other advanced materials.
Biological Research: The compound’s ability to interact with various biological targets makes it a useful tool for studying cellular processes and developing new diagnostic agents.
Mechanism of Action
The mechanism of action of 3-amino-6-(trifluoromethyl)-1-benzothiophene-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects. The amino group can participate in hydrogen bonding and other interactions, further contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
6-Iodo-2-(trifluoromethyl)-4(3H)-quinazolinone: This compound shares the trifluoromethyl group and a heterocyclic core but differs in its overall structure and specific applications.
Trifluoromethyl-substituted piperidines: These compounds also feature the trifluoromethyl group and are used in various medicinal chemistry applications.
Uniqueness
3-Amino-6-(trifluoromethyl)-1-benzothiophene-1,1-dione is unique due to its specific combination of functional groups and the benzothiophene core. This combination imparts distinct electronic and steric properties, making it a versatile scaffold for developing new compounds with diverse applications in medicinal chemistry, materials science, and biological research.
Properties
IUPAC Name |
1,1-dioxo-6-(trifluoromethyl)-1-benzothiophen-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2S/c10-9(11,12)5-1-2-6-7(13)4-16(14,15)8(6)3-5/h1-4H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGFKAHCDACNDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)S(=O)(=O)C=C2N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901188224 | |
Record name | Benzo[b]thiophen-3-amine, 6-(trifluoromethyl)-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901188224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820707-54-7 | |
Record name | Benzo[b]thiophen-3-amine, 6-(trifluoromethyl)-, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820707-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo[b]thiophen-3-amine, 6-(trifluoromethyl)-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901188224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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